4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran

OLED chromaticity CIE coordinates

Sourcing a red dopant with insufficient color saturation can compromise display gamut. DCJT (CAS 159788-00-8) delivers the required deep-red chromaticity (CIE x≥0.63). • Enables NTSC/SMPTE red compliance without external color filters. • Lower molecular weight (411.54 g/mol) than DCJTB improves sublimation uniformity. • Validated in ultrathin doped OLEDs achieving 4 cd/A efficiency. Available in sublimed grade (≥99%) for reliable volume manufacturing.

Molecular Formula C27H29N3O
Molecular Weight 411.5 g/mol
CAS No. 159788-00-8
Cat. No. B070757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran
CAS159788-00-8
Molecular FormulaC27H29N3O
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C#N)C#N)C=C(O1)C=CC2=CC3=C4C(=C2)C(CCN4CCC3(C)C)(C)C
InChIInChI=1S/C27H29N3O/c1-18-12-20(21(16-28)17-29)15-22(31-18)7-6-19-13-23-25-24(14-19)27(4,5)9-11-30(25)10-8-26(23,2)3/h6-7,12-15H,8-11H2,1-5H3/b7-6+
InChIKeyDTZWGKCFKSJGPK-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DCJT Red Fluorescent Dopant for OLED Procurement


4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran, commonly designated DCJT, is a julolidine-substituted pyran derivative belonging to the DCM laser-dye family [1]. The compound functions as a red fluorescent dopant in organic light-emitting diode (OLED) host matrices such as tris(8-hydroxyquinoline)aluminum (Alq₃), emitting in the deep-red spectral region [2]. Its molecular design features a strong donor–π–acceptor architecture, with the rigidified julolidine donor imparting enhanced photostability and a bathochromic emission shift relative to the parent DCM chromophore [3]. DCJT is recognized as a precursor to the more widely studied t-butyl analogue DCJTB, yet it retains distinct physicochemical properties that can be decisive for specific device architectures and deposition processes [4].

Why Generic DCM Dyes Cannot Replace DCJT


The DCM dye family exhibits pronounced structure–property relationships; the nature and substitution pattern of the electron-donor group directly govern emission wavelength, photoluminescence quantum yield, concentration-quenching behavior, and device operational stability [1]. Simple replacement of DCJT with unsubstituted DCM results in a hypsochromic emission shift (orange-red vs. deep red) and inferior chromaticity coordinates, while the non-julolidine analogue DCM2 lacks the tetramethyl substitution on the julolidine ring that rigidifies the donor and suppresses nonradiative torsional relaxation [2]. Furthermore, the t-butyl derivative DCJTB, despite superior purity and lifetime characteristics, introduces higher molecular weight and altered sublimation behavior that may be incompatible with established deposition recipes or co-dopant solubility requirements [3]. These structural nuances mean that generic substitution within the DCM class cannot preserve the targeted electroluminescence spectrum, efficiency, or processing window.

Quantitative Comparison of DCJT Against DCM, DCM2, and DCJTB


Deep-Red Chromaticity Advantage Over Parent DCM

DCJT devices deliver CIE coordinates of (0.63, 0.37), representing a significant bathochromic shift toward the deep-red region relative to the parent DCM chromophore, which yields CIE coordinates of (0.58, 0.41) under comparable driving conditions [1]. This shift of Δx = +0.05 and Δy = –0.04 moves the emission closer to the NTSC/SMPTE red primary, directly improving color gamut coverage for full-color OLED display applications [2].

OLED chromaticity CIE coordinates red dopant color gamut

Extended Singlet Excited-State Lifetime vs. DCM

Femtosecond fluorescence up-conversion measurements reveal that DCJT and its t-butyl analogue DCJTB possess S1 excited-state lifetimes approximately one order of magnitude longer than that of DCM (9.8 ± 0.5 ps in hexane) [1]. The rigidified julolidine donor in DCJT restricts the twisting motion of the amino group, which is the dominant nonradiative relaxation pathway in DCM, thereby suppressing internal conversion losses [1]. This translates to reduced concentration quenching in solid-state films, as evidenced by the enhanced photoluminescence of DCJTB in Alq₃ films compared to DCJT [2].

photophysics S1 lifetime nonradiative decay concentration quenching julolidine

High-Purity Synthesis Comparable to DCJTB

Early reports noted that DCJT synthesis is plagued by the formation of a non-fluorescent bis-condensation byproduct, 4-dicyanomethylene-2,6-di(julolidine-9-vinyl)-4H-pyran (bis-DCJT), which complicates purification and limits yield [1]. However, an optimized three-step protocol starting from 2,6-dimethyl-pyrone and 1,1,7,7-tetramethyljulolidine has been demonstrated to produce DCJT with 99.1% purity (confirmed by ¹H NMR, IR, and elemental analysis) at a total yield exceeding 35% [2]. This purity level is competitive with DCJTB (>99%) while requiring only a single unsymmetrical condensation step [3].

synthesis purity bis-condensation yield quality control

Optimized Separate-Doping Luminance Efficiency

In a systematic study of DCJT-doped Alq₃ OLEDs, the implementation of a double ultrathin separately doped structure (quantum-well-like doping profile) with an optimum spacing of 2 nm between doped layers yielded a maximum luminance efficiency of 4 cd/A [1]. This value represents a substantial improvement over single-layer uniformly doped DCJT devices, which typically achieve lower efficiency due to exciton diffusion limitations and concentration quenching at the NPB/Alq₃ interface [1]. The separate doping architecture leverages DCJT's extended S1 lifetime to enhance exciton harvesting without increasing the dopant concentration.

OLED device engineering luminance efficiency separate doping Alq₃ host current efficiency

Operational Half-Lifetime at Varying Brightness

DCJT-based red OLEDs exhibit an operational half-lifetime of 2,500 hours at an initial brightness of 150 cd/m² under DC driving, with a voltage increase rate of only 0.6 mV/h during aging [1]. Extrapolating to a lower initial brightness of 50 cd/m²—consistent with red sub-pixel requirements in RGB displays (30:59:11 luminance ratio per EBU standard)—the projected half-lifetime extends to approximately 7,500 hours [1]. While DCJTB devices have demonstrated superior half-lifetimes exceeding 5,000 h at >400 cd/m² [2], the DCJT stability profile is adequate for many consumer display and signage applications where extreme longevity is not the primary selection criterion.

device stability half-lifetime operational lifetime red OLED reliability

Lower Molecular Weight for Thermal Evaporation

DCJT (MW = 411.54 g/mol) possesses a molecular weight approximately 9.3% lower than that of DCJTB (MW = 453.63 g/mol) . The melting point of DCJT is reported as 324.86 °C, with a boiling point of 537.4 °C at 760 mmHg . Lower molecular weight generally correlates with higher vapor pressure at a given temperature, which can facilitate thermal evaporation during vacuum deposition and reduce the thermal budget required for stable sublimation rates [1]. This characteristic may be advantageous in high-throughput manufacturing environments where deposition rate uniformity and reduced thermal stress on source materials are critical.

thermal evaporation molecular weight vapor pressure OLED fabrication sublimation

Optimal Application Scenarios for DCJT


Full-Color OLED Displays Requiring Deep-Red Emission

DCJT is the preferred red dopant when CIE chromaticity coordinates approaching the deep-red primary (x ≥ 0.63, y ≤ 0.37) are required for wide-color-gamut OLED displays [1]. Its chromaticity is substantially closer to the NTSC/SMPTE red standard than DCM, enabling displays that meet broadcast color specifications without external color filtering. Procurement teams should prioritize DCJT over DCM whenever red color saturation is a critical specification, as the Δx = +0.05 gain directly improves the display's color gamut coverage ratio [2].

High-Throughput Thermal Evaporation Manufacturing

The 9.3% lower molecular weight of DCJT (411.54 g/mol) relative to DCJTB (453.63 g/mol) provides a tangible processing advantage in thermal evaporation systems . The lower thermal budget required for stable sublimation rates can improve deposition-rate uniformity across large-area substrates and reduce energy consumption, making DCJT a cost-effective choice for volume manufacturing where moderate device lifetimes (≥2,500 h at 150 cd/m²) are acceptable [1].

Ultrathin Separate-Doping Device Architecture Research

DCJT has been quantitatively validated in double ultrathin separately doped OLED structures, achieving a luminance efficiency of 4 cd/A—a benchmark result for red fluorescent dopants in Alq₃ hosts [3]. Researchers and device engineers developing quantum-well-like doping profiles for enhanced exciton harvesting should consider DCJT as a well-characterized model dopant with established performance parameters in this architecture.

Cost-Sensitive Consumer Electronics with Moderate Lifetime

For consumer OLED products such as handheld devices, digital signage, and automotive interior displays where display replacement cycles are relatively short, DCJT's operational half-lifetime of 2,500 h at 150 cd/m² (projected to ~7,500 h at 50 cd/m²) [1] provides sufficient reliability without incurring the higher material cost and synthesis complexity associated with DCJTB [4]. The demonstrated ability to synthesize DCJT at 99.1% purity with >35% total yield via an optimized three-step route further supports its cost-effectiveness for these applications [4].

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